H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH

Cancer immunotherapy HLA binding affinity Cryptic epitope

H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH (CAS 255706-49-1), also designated TERT-572, p572, or RLFFYRKSV, is a synthetic nine-amino-acid peptide representing residues 572–580 of human telomerase reverse transcriptase (hTERT). It is classified as a cryptic HLA-A*0201-restricted epitope, characterized by intrinsically low affinity for the HLA-A*0201 molecule and consequently poor spontaneous immunogenicity.

Molecular Formula C59H90N16O12
Molecular Weight 1215.4 g/mol
CAS No. 255706-49-1
Cat. No. B12771626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
CAS255706-49-1
Molecular FormulaC59H90N16O12
Molecular Weight1215.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C59H90N16O12/c1-34(2)29-43(70-49(78)40(61)19-13-27-66-58(62)63)52(81)71-44(30-36-15-7-5-8-16-36)54(83)72-45(31-37-17-9-6-10-18-37)55(84)73-46(32-38-22-24-39(77)25-23-38)53(82)69-42(21-14-28-67-59(64)65)50(79)68-41(20-11-12-26-60)51(80)74-47(33-76)56(85)75-48(35(3)4)57(86)87/h5-10,15-18,22-25,34-35,40-48,76-77H,11-14,19-21,26-33,60-61H2,1-4H3,(H,68,79)(H,69,82)(H,70,78)(H,71,81)(H,72,83)(H,73,84)(H,74,80)(H,75,85)(H,86,87)(H4,62,63,66)(H4,64,65,67)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyXZVJQKQWFVVGGV-UILVTTEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH (TERT-572): A Cryptic hTERT Nonapeptide for HLA-A*0201-Restricted Cancer Immunotherapy Research


H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH (CAS 255706-49-1), also designated TERT-572, p572, or RLFFYRKSV, is a synthetic nine-amino-acid peptide representing residues 572–580 of human telomerase reverse transcriptase (hTERT) [1]. It is classified as a cryptic HLA-A*0201-restricted epitope, characterized by intrinsically low affinity for the HLA-A*0201 molecule and consequently poor spontaneous immunogenicity [2]. Unlike dominant hTERT epitopes such as p540 (ILAKFLHWL) and p865 (RLVDDFLLV), which bind HLA-A*0201 with high affinity, TERT-572 escapes central immune tolerance and is naturally processed and presented on the surface of hTERT-expressing tumor cells [3]. This property underpins its unique role as the native 'boosting' component in the Vx-001 (Vaxon Biotech) therapeutic cancer vaccine, where it is administered after priming with its optimized heteroclitic variant TERT-572Y (YLFFYRKSV) to select T cells with high specificity for the tumor-expressed wild-type peptide [4].

Why H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH Cannot Be Replaced by Other hTERT Peptides or Heteroclitic Analogs


Within the hTERT peptide family, individual epitopes exhibit quantitatively distinct HLA-binding properties, immunogenicity profiles, and functional roles in vaccination strategies. The high-affinity dominant peptides p540 (ILAKFLHWL; relative avidity, RA = 2.9) and p865 (RLVDDFLLV; RA = 2.5) readily prime CTL responses but are subject to peripheral immune tolerance, limiting their efficacy against self-antigen-expressing tumors [1]. Conversely, the cryptic peptide TERT-572 (RA = 30) is too weak a binder to initiate a primary immune response on its own, yet it uniquely matches the peptide species naturally presented by tumor cells, making it indispensable for focusing the immune response onto the authentic tumor target [2]. The heteroclitic variant TERT-572Y (RA = 1.9) solves the priming problem but, if used alone without subsequent native peptide boosting, generates T cells that recognize the artificial tyrosine-substituted epitope rather than the wild-type tumor-associated peptide, potentially reducing in vivo tumor recognition [3]. Substituting TERT-572 with any other hTERT peptide therefore breaks the sequential prime-boost logic of the Vx-001 regimen and alters the specificity of the resulting CTL repertoire—a critical consideration for both preclinical experimental design and clinical-grade peptide procurement [4].

Quantitative Differentiation Evidence: H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH Versus Closest Analogs


HLA-A*0201 Relative Avidity: TERT-572 Exhibits 15.8-Fold Lower Binding Affinity Than Its Optimized Variant TERT-572Y

In a standardized competition assay measuring relative avidity (RA) for HLA-A*0201—where lower RA values denote stronger binding—the wild-type cryptic peptide TERT-572 (RLFFYRKSV) exhibited an RA value of 30, compared to 1.9 for the position-1 tyrosine-substituted variant TERT-572Y (YLFFYRKSV), representing a 15.8-fold reduction in apparent MHC affinity [1]. For reference, the well-characterized dominant hTERT epitopes p540 (ILAKFLHWL) and p865 (RLVDDFLLV) showed RA values of 2.9 and 2.5, respectively [1]. This low intrinsic affinity is the defining biochemical feature that classifies TERT-572 as a cryptic epitope capable of escaping thymic deletion of high-avidity self-reactive T cells [2].

Cancer immunotherapy HLA binding affinity Cryptic epitope TERT vaccine

In Vivo Immunogenicity: TERT-572Y Primes CTL in 100% of HHD Mice, Whereas Native TERT-572 Alone Elicits No Detectable Response

In HLA-A*0201 transgenic HHD mice, immunization with the optimized TERT-572Y peptide followed by restimulation with the native TERT-572 peptide yielded peptide-specific CTL responses in 7 out of 7 mice (100%), with percent specific lysis values ranging from 9% to 92% across individual animals [1]. In contrast, published data (Table 2 of Cortez et al.) reported that the native TERT-572 peptide alone showed 0 of 3 in vivo responders in HLA transgenic mice and only 1 of 4 in vitro responders from normal donor PBMC [2]. Furthermore, a lentivector-based hTERT immunization study demonstrated that the self/p572-specific CD8 T cell response generated with lv-hTERT vector was stronger than that elicited by heteroclitic peptide pY572 plus adjuvant vaccination [3], indicating that the native peptide, when properly presented via a viral vector, can outperform the optimized variant in terms of response magnitude.

CTL priming HHD transgenic mice Tumor immunology Vaccine design

Clinical Immune Response Kinetics: TERT-572 Boosting Increases the CD8+ T Cell Responder Rate from 55% to 70% and Correlates with Prolonged Overall Survival

In an expanded phase II study of the Vx-001 vaccine (n=55; HLA-A*0201-positive patients with advanced solid tumors), the two-injection TERT-572Y priming phase elicited a TERT-specific T-cell immune response (IFN-γ ELISpot) in 55% of evaluable patients, which increased to 70% after four subsequent injections of native TERT-572, demonstrating that the wild-type peptide is essential for amplifying and/or sustaining the immune response beyond priming alone [1]. Critically, patients mounting a detectable immune response had significantly superior clinical outcomes compared to non-responders: median progression-free survival (PFS) of 5.2 versus 2.2 months (P = 0.0001) and median overall survival (OS) of 20 versus 10 months (P = 0.041), with a disease control rate (DCR) of 44% versus 14% (P = 0.047) [1]. In the subsequent randomized phase IIb trial in metastatic NSCLC (n=190 evaluable), long-lasting TERT-specific immune response was observed in 29.2% of vaccinated patients, and these immune responders achieved a median OS of 21.3 months versus 13.4 months for non-responders (P = 0.004) [2]. The Vx-001 arm showed a median OS of 14.3 months versus 11.3 months for placebo (P = 0.86, not statistically significant for the intent-to-treat population), but the significant survival benefit in the immune-responder subgroup underscores the critical role of TERT-572 in the vaccine regimen [2].

Phase II clinical trial Immune monitoring ELISpot Non-small cell lung cancer

Tumor Cell Recognition Specificity: Native TERT-572 Is Naturally Processed and Presented by hTERT⁺ Tumor Cells, Whereas Heteroclitic Variants Require Cross-Recognition

The native TERT-572 peptide has been demonstrated to be endogenously processed and presented by HLA-A*0201 on tumor cells. In the pivotal characterization study, CTL lines generated against the optimized variant TERT-572Y specifically recognized and lysed T2 cells (HLA-A*0201⁺, TAP-deficient) pulsed with the wild-type TERT-572 peptide, as well as tumor cell lines endogenously expressing hTERT, including U266 (multiple myeloma) and HELA-HHD cells [1]. The wild-type peptide was confirmed to be naturally presented at the tumor cell surface in association with HLA-A*0201 [2]. In contrast, neither p572 nor pY572 showed detectable tetramer staining or killing of TERT⁺ tumor targets when tested solely as a single peptide, underscoring the requirement for the optimized variant to generate the initial CTL population [1]. The T2 binding assay confirmed that both the native and optimized peptides bind to HLA-A*0201, but only the optimized variant achieves sufficient MHC stabilization to trigger a primary CTL response from naïve precursors [3]. This natural processing attribute of TERT-572 is essential for its role in focusing the vaccine-induced CTL repertoire onto the authentic tumor-expressed epitope, a property that synthetic heteroclitic peptides used without native peptide boosting cannot replicate [2].

Tumor antigen processing HLA-A*0201 presentation CTL specificity T2 cell assay

Comparison with pF572 Variant: Phenylalanine-at-P1 Substitution Also Enhances Affinity, but TERT-572 Retains Its Role as the Native Reference Standard

In addition to the tyrosine-substituted variant TERT-572Y, a phenylalanine-substituted variant, pF572 (FLFFYRKSV), was designed and synthesized as an alternative position-1-modified peptide. Both pY572 and pF572 were predicted to exhibit higher HLA-A*0201 binding affinity than the wild-type p572, and this prediction was experimentally confirmed using the T2 cell binding model [1]. However, direct quantitative affinity data for pF572 (e.g., IC₅₀ or relative avidity values) have not been published in peer-reviewed literature to the same extent as for pY572. In the Chinese-language thesis by Qiu et al. (Shanghai Jiao Tong University, 2004), DCs loaded separately with p572, pY572, and pF572 were used to stimulate specific CTL differentiation in vitro from CD8⁺ cells, with LDH release cytotoxicity assays confirming that both pY572 and pF572 generated superior CTL activity compared to p572 [1]. Despite the theoretical interest in pF572, the clinical development pathway has exclusively focused on the TERT-572/TERT-572Y pair (Vx-001), which has advanced through phase I, expanded phase II, and randomized phase IIb trials [2]. TERT-572 therefore remains the only wild-type hTERT cryptic peptide with a substantial body of clinical immunomonitoring and outcome data, making it the scientifically justified reference standard for any comparative study involving engineered hTERT epitopes [3].

Peptide engineering HLA anchor modification Structure-activity relationship TERT epitope

Safety and Tolerability: Grade 1-Only Toxicity in Sequential Regimen Incorporating TERT-572 Defines a Favorable Procurement Risk Profile for Clinical-Grade Material

In the phase I clinical trial of the TERT-572Y/TERT-572 sequential regimen (n=19 patients with chemotherapy-refractory advanced malignancies), only Grade I toxicity was observed, affecting 13 of 19 patients, with no Grade II–IV adverse events reported [1]. TERT-572Y-specific CTLs were detected in 13 of 14 evaluable patients (93%) as early as 3 weeks after the second vaccination. Furthermore, 4 of 14 evaluable patients (29%) experienced stable disease lasting a median of 10 months [1]. In the expanded phase II study (n=55), Vx-001 was well tolerated with no unexpected safety signals [2]. In the randomized phase IIb trial (n=190 evaluable), there was no treatment-related toxicity greater than Grade 2, and no significant difference in adverse events between the Vx-001 and placebo arms [3]. This consistent, mild toxicity profile across multiple clinical studies provides procurement reassurance: the native TERT-572 peptide, when used as part of the Vx-001 regimen, does not introduce safety risks beyond the local injection-site reactions commonly observed with Montanide-adjuvanted peptide vaccines [1][2][3]. For investigators sourcing clinical-grade material, this favorable safety record reduces the regulatory risk associated with institutional review board (IRB) or ethics committee submissions for new studies involving this peptide [3].

Peptide vaccine safety Phase I trial Clinical-grade peptide GMP manufacturing

Evidence-Backed Application Scenarios for H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH Procurement and Use


Preclinical Cancer Vaccine Development Requiring Sequential Prime-Boost with Native Cryptic TERT Epitope

Investigators developing therapeutic cancer vaccines based on the cryptic peptide strategy should procure TERT-572 (p572) exclusively for the boosting phase of immunization, paired with TERT-572Y for priming. The quantitative evidence demonstrates that TERT-572 alone cannot initiate a primary CTL response (0/3 in vivo responders in HLA transgenic mice [1]) but, when administered after two TERT-572Y priming doses, increases the overall immune response rate from 55% to 70% in clinical cohorts [2]. Experimental protocols that forgo the native peptide boost or substitute it with a repeated optimized variant dose will fail to select for T cells with high specificity for the wild-type tumor-expressed epitope [3]. Recommended procurement specifications: ≥95% HPLC purity, endotoxin <1 EU/mg, and lyophilized format stored at -20°C, consistent with GMP-grade peptide requirements for in vivo murine immunization studies .

Tumor Immunology Research: Distinguishing Cryptic from Dominant hTERT Epitope-Specific CTL Responses

For researchers investigating the differential immunobiology of cryptic versus dominant self-antigens, TERT-572 serves as the definitive low-affinity reference peptide (RA = 30), enabling direct comparison with high-affinity dominant epitopes p540 (RA = 2.9) and p865 (RA = 2.5) in parallel CTL induction, tetramer staining, and tumor cell killing assays [1]. The well-characterized T2 binding profile (binding detected at HLA-A*0201 but insufficient stabilization for primary CTL induction) makes TERT-572 an ideal tool for studying the relationship between MHC-peptide stability and immunodominance hierarchies. Procurement of all three peptides from the same synthesis batch is recommended to minimize inter-batch variability in purity and trifluoroacetate content, which can confound comparative immunological readouts [1][2].

Biomarker-Stratified Clinical Immunotherapy Trials Incorporating TERT-Specific Immune Monitoring

Clinical research organizations planning biomarker-stratified trials of TERT-targeted immunotherapy should source GMP-grade TERT-572 for two purposes: (a) as the boosting antigen in the Vx-001 or analogous vaccination schedule, and (b) as the stimulating peptide in IFN-γ ELISpot and flow cytometry-based immune monitoring assays. The phase IIb trial data established that only 29.2% of vaccinated patients mount a long-lasting TERT-specific immune response, and that these immune responders derive a significant survival benefit (median OS 21.3 vs. 13.4 months, P = 0.004) [1]. This evidence supports the use of TERT-572 in companion diagnostic-grade assays to identify responder patients and to avoid futile treatment of non-responders. Procurement planning should account for both the therapeutic grade material (≥98% purity, sterile, endotoxin-tested) and the analytical grade peptide (≥95% purity) needed for immune monitoring, with certificates of analysis documenting sequence verification by mass spectrometry and amino acid analysis [1][2].

Peptide Engineering and SAR Studies: Native Template for Position-1 Anchor Residue Modification of Cryptic HLA-A*0201 Epitopes

Medicinal chemists and peptide engineers investigating structure-activity relationships (SAR) of HLA-A*0201 anchor residues should use TERT-572 as the native template against which all position-1 modifications are benchmarked. The 15.8-fold affinity enhancement achieved by the Arg→Tyr substitution (RA: 30 → 1.9) provides a quantitatively defined reference point for evaluating novel modifications [1]. The parallel investigation of the Phe-substituted variant pF572 (FLFFYRKSV), which also demonstrated enhanced affinity over p572 in T2 assays [2], establishes a two-point comparator system (Tyr and Phe at P1) that can guide the design of additional non-natural amino acid substitutions. Procurement of high-purity (>98%) TERT-572 with documented counterion content (acetate or trifluoroacetate) and residual solvent levels is essential to avoid artifacts in surface plasmon resonance (SPR) or fluorescence polarization-based HLA binding assays, where contaminants can produce spurious affinity measurements [1][2].

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